molecular formula C21H14ClN3O4 B236649 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B236649
Molekulargewicht: 407.8 g/mol
InChI-Schlüssel: IAURMDLEPFEPOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as GSK3β inhibitor, is a chemical compound that has gained much attention in scientific research due to its potential in treating various diseases.

Wirkmechanismus

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the ATP-binding site of this compoundβ and inhibits its activity. This leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of β-catenin, which is a key protein involved in the Wnt/β-catenin pathway. This leads to the activation of various downstream targets such as cyclin D1, which is involved in cell cycle regulation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potency as a this compoundβ inhibitor. This makes it a useful tool for studying the role of this compoundβ in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the potential applications is in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function in animal models. Another potential application is in cancer therapy, where it has been shown to inhibit the growth of cancer cells.
Conclusion:
This compound is a chemical compound with potential applications in treating various diseases. Its potency as a this compoundβ inhibitor makes it a useful tool for studying the role of this compoundβ in cellular processes. However, its potential toxicity should be taken into consideration when using it in lab experiments. Further research and development of this compound can lead to new treatments for diseases such as Alzheimer's and cancer.

Synthesemethoden

The synthesis of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a series of chemical reactions. The first step is the synthesis of 2-chloro-5-nitrobenzoic acid, followed by the synthesis of 2-bromo-4-chloro-5-nitrobenzoic acid. The next step involves the synthesis of 4-chloro-3-nitropyridine, which is then reacted with 2-bromo-4-chloro-5-nitrobenzoic acid to form 4-chloro-3-[2-bromo-4-chloro-5-nitrophenyl]pyridine.
The final step involves the reaction of 4-chloro-3-[2-bromo-4-chloro-5-nitrophenyl]pyridine with 2-amino-5-chlorobenzoxazole to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely studied for its potential in treating various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 beta (this compoundβ), which is a key enzyme involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

Eigenschaften

Molekularformel

C21H14ClN3O4

Molekulargewicht

407.8 g/mol

IUPAC-Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H14ClN3O4/c22-15-5-4-13(11-14(15)21-25-19-17(29-21)2-1-7-23-19)24-20(26)12-3-6-16-18(10-12)28-9-8-27-16/h1-7,10-11H,8-9H2,(H,24,26)

InChI-Schlüssel

IAURMDLEPFEPOB-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.